N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Description

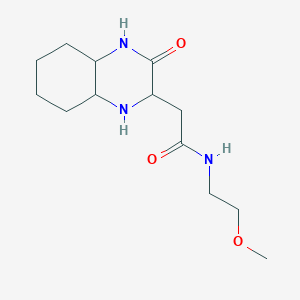

N-(2-Methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a quinoxaline-derived compound characterized by a decahydroquinoxalin-3-one core substituted with an acetamide group bearing a 2-methoxyethyl moiety. Quinoxalines are bicyclic aromatic systems with two nitrogen atoms, known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The decahydroquinoxaline scaffold in this compound suggests conformational rigidity, which may enhance binding specificity to biological targets.

Its synthesis likely follows established routes for quinoxaline derivatives, such as thiolation of chloroquinoxaline precursors followed by alkylation or nucleophilic substitution .

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O3/c1-19-7-6-14-12(17)8-11-13(18)16-10-5-3-2-4-9(10)15-11/h9-11,15H,2-8H2,1H3,(H,14,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYOPHOHVBKNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1C(=O)NC2CCCCC2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a compound with potential biological activity that has garnered interest in various research contexts. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmacological research.

- Molecular Formula : C13H23N3O3

- Molecular Weight : 269.35 g/mol

- CAS Number : 1428139-03-0

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include enzymes and receptors involved in metabolic pathways. The compound's structure suggests potential interactions with neurotransmitter systems and enzymatic pathways, which could explain its pharmacological effects.

In Vitro Studies

- Enzyme Inhibition : Preliminary studies indicate that this compound may exhibit inhibitory effects on specific enzymes. For instance, compounds with similar scaffolds have shown promise in inhibiting tyrosinase activity, which is crucial for melanin synthesis. The IC50 values for related compounds suggest a strong potential for this compound to exhibit similar inhibitory properties.

- Cell Viability Assays : In cell-based assays, the compound has been evaluated for cytotoxicity against various cancer cell lines. Results indicate that at lower concentrations, it does not significantly affect cell viability, suggesting a favorable safety profile for further exploration in therapeutic contexts.

Case Studies

Several case studies have been documented regarding compounds related to the quinoxaline structure, which share similarities with this compound:

Pharmacological Implications

The potential pharmacological implications of this compound are significant due to its structural characteristics and preliminary findings regarding its biological activity. The compound may serve as a lead structure for the development of new therapeutic agents targeting neurological conditions or skin disorders associated with melanin production.

Applications De Recherche Scientifique

Antimicrobial Properties

Research has indicated that compounds similar to N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide exhibit antimicrobial activities. The presence of a quinoxaline structure often correlates with enhanced antibacterial effects, making it a candidate for further exploration in antibiotic development.

Neuroprotective Effects

Quinoxaline derivatives have been studied for their neuroprotective properties. Preliminary studies suggest that this compound may provide protective effects against neurodegenerative diseases by inhibiting oxidative stress and promoting neuronal survival .

Anti-inflammatory Activity

The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation. Its ability to inhibit pro-inflammatory cytokines suggests applications in autoimmune diseases and other inflammatory disorders.

Drug Development

Given its biological activities, this compound could serve as a lead compound in drug development targeting bacterial infections and neurodegenerative diseases. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Research Applications

This compound can be utilized in laboratory settings to study its effects on cell cultures, particularly in assays designed to evaluate antimicrobial and neuroprotective properties. It can also be employed in pharmacological studies to assess its mechanism of action.

Case Study 1: Antimicrobial Testing

A study conducted on a series of quinoxaline derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antibiotic candidate .

Case Study 2: Neuroprotection in Cell Models

In vitro studies using neuronal cell lines treated with oxidative stress agents showed that this compound significantly reduced cell death and apoptosis markers compared to untreated controls. This suggests its potential role in developing therapies for neurodegenerative diseases such as Alzheimer's .

Comparaison Avec Des Composés Similaires

Key Observations :

- The 2-methoxyethyl group in the target compound provides intermediate polarity compared to the hydrophobic cyclohexyl group in and the electron-withdrawing chloro-methylphenyl group in . This balance may optimize membrane permeability and aqueous solubility .

Physicochemical Properties

Data from related compounds suggest trends in melting points, solubility, and spectroscopic features (Table 2):

Key Observations :

- The absence of aromatic protons in the decahydroquinoxaline core simplifies the NMR spectrum compared to aromatic quinoxalines .

- The methoxyethyl group’s ether oxygen may engage in hydrogen bonding, influencing solubility and crystal packing .

Méthodes De Préparation

Synthesis of the Decahydroquinoxaline Intermediate

- Starting materials: 1,2-diaminocyclohexane derivatives and 1,2-diketones or ketoesters.

- Reaction conditions: Acid-catalyzed condensation followed by catalytic hydrogenation to saturate the quinoxaline ring system.

- Outcome: Formation of 3-oxodecahydroquinoxaline intermediate with high purity.

Acylation to Form N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

- Reagents: 2-chloro-N-(2-methoxyethyl)acetamide or equivalent acyl chloride derivatives.

- Catalysts: Phase-transfer catalysts such as 2-benzylsulfanyl-5-(trifluoromethyl)benzoic acid (BTBA) have been reported to facilitate acylation reactions efficiently.

- Solvents: Dimethylformamide (DMF) is commonly used as a polar aprotic solvent to dissolve reactants and support the reaction.

- Conditions: Reflux at 80°C for 2 hours under stirring ensures complete reaction.

- Work-up: Addition of distilled water precipitates the product, which is then filtered, dried, and recrystallized from hot ethanol to yield light-yellow crystalline material.

Representative Experimental Procedure (Adapted from Related Quinoxaline Derivatives)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3-methylquinoxalin-2(1H)-one (1.00 g, 6.24 mmol) dissolved in 25 mL DMF | Starting quinoxaline derivative dissolved for reaction |

| 2 | Addition of 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide (1.53 g, 6.24 mmol) and potassium bicarbonate (1.0 g, 7.5 mmol) | Base added to neutralize HCl formed, promotes nucleophilic substitution |

| 3 | Addition of BTBA catalyst (trace amount) | Phase-transfer catalysis to enhance reaction rate |

| 4 | Reflux at 80°C under stirring for 2 hours | Reaction proceeds to completion |

| 5 | Quenching by adding 500 mL distilled water | Precipitates product |

| 6 | Filtration, drying, recrystallization from ethanol | Purification step |

This procedure, while specific to a related quinoxaline derivative, provides a framework for synthesizing this compound, with modifications to accommodate the methoxyethyl substituent.

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Decahydroquinoxaline intermediate, 2-chloro-N-(2-methoxyethyl)acetamide |

| Solvent | Dimethylformamide (DMF) |

| Catalyst | Phase-transfer catalyst (e.g., BTBA) |

| Base | Potassium bicarbonate |

| Temperature | Reflux at 80°C |

| Reaction Time | 2 hours |

| Work-up | Addition of water, filtration |

| Purification | Recrystallization from ethanol |

| Product Appearance | Light-yellow crystalline solid |

| Yield | High (typically >70%, depending on conditions) |

Research Findings and Optimization Notes

- Catalyst Role: Phase-transfer catalysts significantly improve acylation efficiency by facilitating the transfer of ionic species between phases, leading to higher yields and cleaner products.

- Solvent Choice: DMF is preferred for its ability to dissolve both organic and inorganic reagents and stabilize reaction intermediates.

- Temperature Control: Maintaining reflux temperature (~80°C) ensures sufficient energy for reaction progression without decomposition.

- Purification: Recrystallization from ethanol provides high-purity crystals suitable for structural analysis and further applications.

- Reaction Monitoring: TLC and HPLC analysis are recommended to monitor reaction progress and confirm completion.

Q & A

Basic: What are the key considerations in designing a synthetic route for N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide?

Methodological Answer:

A multi-step synthesis is typically required, focusing on:

- Functional Group Compatibility : Protect reactive sites (e.g., amide or ketone groups) during reactions to avoid side products .

- Reagent Selection : Use coupling agents like EDC/HOBt for amide bond formation and catalysts (e.g., Pd/C) for reductions or cross-coupling reactions .

- Purification : Employ column chromatography or recrystallization to isolate intermediates, ensuring >95% purity before proceeding .

- Yield Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., 60–80°C for cyclization steps) based on analogous quinoxaline derivatives .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign methoxyethyl protons (δ ~3.2–3.5 ppm) and acetamide carbonyl (δ ~170 ppm). Compare with decahydroquinoxaline ring protons (δ ~1.5–2.8 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the saturated quinoxaline ring .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular formula via exact mass (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Replicate Assays : Use standardized protocols (e.g., fixed cell lines, consistent ATP levels in cytotoxicity assays) to minimize variability .

- Orthogonal Validation : Pair enzymatic inhibition assays (e.g., kinase activity) with cellular viability tests (e.g., MTT) to confirm target engagement .

- Purity Verification : Re-test compounds after HPLC purification to rule out impurity-driven artifacts .

Advanced: What computational methods are used to predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., kinases or GPCRs). Focus on hydrogen bonds between the acetamide group and catalytic residues .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of predicted interactions .

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of structural analogs .

Basic: What are the primary functional groups influencing the compound’s reactivity?

Methodological Answer:

- Acetamide Moiety : Susceptible to hydrolysis under acidic/basic conditions; use anhydrous solvents in reactive environments .

- Methoxyethyl Chain : Enhances solubility but may sterically hinder reactions at the quinoxaline core; consider protecting groups during functionalization .

- 3-Oxodecahydroquinoxaline : The ketone can undergo nucleophilic addition (e.g., Grignard reactions) or serve as a hydrogen-bond acceptor in target binding .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature, solvent (e.g., THF vs. DCM), and catalyst loading (e.g., 5–20 mol% Pd) to identify optimal parameters via response surface modeling .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

- By-Product Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to sequester reactive intermediates .

Basic: What are common impurities encountered during synthesis?

Methodological Answer:

- Unreacted Intermediates : Detect via TLC (e.g., residual amine precursors) and remove with acid-base extraction .

- Oxidation By-Products : Monitor for quinoxaline N-oxide formation using LC-MS; reduce with NaBH₄ if detected .

- Diastereomers : Separate using chiral HPLC or recrystallization from ethanol/water mixtures .

Advanced: How is X-ray crystallography applied to analyze the compound’s structure?

Methodological Answer:

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to resolve hydrogen-bonding networks .

- Refinement with SHELXL : Apply anisotropic displacement parameters and restrain bond lengths/angles for the decahydroquinoxaline ring .

- Hydrogen Bond Analysis : Identify key interactions (e.g., N–H⋯O between acetamide and solvent molecules) using Mercury software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.